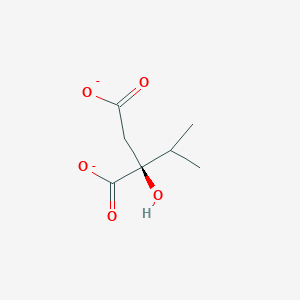

(2S)-2-isopropylmalate(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O5-2 |

|---|---|

Molecular Weight |

174.15 g/mol |

IUPAC Name |

(2S)-2-hydroxy-2-propan-2-ylbutanedioate |

InChI |

InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/p-2/t7-/m0/s1 |

InChI Key |

BITYXLXUCSKTJS-ZETCQYMHSA-L |

SMILES |

CC(C)C(CC(=O)[O-])(C(=O)[O-])O |

Isomeric SMILES |

CC(C)[C@@](CC(=O)[O-])(C(=O)[O-])O |

Canonical SMILES |

CC(C)C(CC(=O)[O-])(C(=O)[O-])O |

Origin of Product |

United States |

Metabolic Pathways Involving 2s 2 Isopropylmalate 2

Biosynthesis of (2S)-2-isopropylmalate(2-)

The formation of (2S)-2-isopropylmalate(2-) is a critical step in the anabolic pathway leading to L-leucine. researchgate.netresearchgate.net This process is initiated from precursor compounds and catalyzed by a specific enzyme with distinct stereochemical control.

The biosynthesis of (2S)-2-isopropylmalate(2-) begins with the condensation of two key precursor molecules: acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate). wikipedia.orguniprot.orggoogle.com This reaction is catalyzed by the enzyme 2-isopropylmalate synthase (IPMS), which belongs to the transferase family of enzymes. wikipedia.orgebi.ac.uk The reaction, which also involves a water molecule, results in the formation of (2S)-2-isopropylmalate and coenzyme A (CoA). wikipedia.orgebi.ac.uk This initial step is the first committed step in the leucine (B10760876) biosynthetic pathway. researchgate.net

The enzyme 2-isopropylmalate synthase has been identified and studied in a variety of organisms, including bacteria like Mycobacterium tuberculosis and Escherichia coli, yeast such as Saccharomyces cerevisiae, and plants. nih.govuniprot.orgresearchgate.netnih.gov In bacteria, the enzyme is encoded by the leuA gene. researchgate.net

Table 1: Key Components in the Biosynthesis of (2S)-2-isopropylmalate(2-)

| Component | Role |

| Acetyl-CoA | Substrate, provides the acetyl group. wikipedia.org |

| 3-methyl-2-oxobutanoate | Substrate, the initial keto acid. wikipedia.org |

| Water (H₂O) | Substrate in the hydrolysis of the thioester bond. wikipedia.org |

| 2-isopropylmalate synthase (IPMS) | Enzyme catalyzing the condensation reaction. wikipedia.orgwikipedia.org |

| (2S)-2-isopropylmalate | Product of the enzymatic reaction. wikipedia.org |

| Coenzyme A (CoA) | Product of the enzymatic reaction. wikipedia.org |

The synthesis of 2-isopropylmalate is a stereospecific process, resulting in the formation of the (2S) enantiomer. ebi.ac.uknih.gov This stereochemical outcome is dictated by the enzyme 2-isopropylmalate synthase, which ensures the correct spatial arrangement of the atoms in the product molecule. The enzyme specifically produces the (S)-configuration at the chiral center. nih.gov The systematic name for the enzyme, acetyl-CoA:3-methyl-2-oxobutanoate C-acetyltransferase (thioester-hydrolysing, carboxymethyl-forming), reflects this specific reaction. wikipedia.org The precise stereochemistry is crucial for the subsequent steps in the L-leucine biosynthesis pathway.

(2S)-2-isopropylmalate(2-) is a pivotal intermediate in the biosynthesis of L-leucine, a branched-chain amino acid essential for protein synthesis in most living organisms. foodb.caresearchgate.netwikipedia.org This biosynthetic pathway is present in bacteria, archaea, fungi, and plants, but not in animals, making the enzymes of this pathway potential targets for antimicrobial agents and herbicides. researchgate.netebi.ac.uk

Following its synthesis, (2S)-2-isopropylmalate is the substrate for the next enzyme in the pathway, isopropylmalate isomerase. google.comgoogle.com The entire pathway from 3-methyl-2-oxobutanoate to L-leucine consists of several enzymatic steps, with (2S)-2-isopropylmalate marking the entry point into the leucine-specific branch. uniprot.orggoogle.comyeastgenome.org The production of L-leucine is often regulated by feedback inhibition, where the final product, L-leucine, inhibits the activity of 2-isopropylmalate synthase, thereby controlling its own synthesis. wikipedia.org

Stereochemical Considerations in (2S)-2-isopropylmalate(2-) Synthesis

Downstream Metabolism and Fate of (2S)-2-isopropylmalate(2-)

Once formed, (2S)-2-isopropylmalate(2-) is further metabolized in the L-leucine pathway, undergoing isomerization and subsequent reactions. The pathway also has important connections to other areas of cellular metabolism.

The next step in the L-leucine biosynthetic pathway is the conversion of (2S)-2-isopropylmalate to its isomer, (2R,3S)-3-isopropylmalate. ebi.ac.uk This isomerization is catalyzed by the enzyme isopropylmalate isomerase (also known as isopropylmalate dehydratase). foodb.cawikipedia.org This reaction involves a dehydration followed by a hydration, effectively moving the hydroxyl group from the C-2 to the C-3 position of the malate (B86768) backbone. The resulting 3-isopropylmalate is then a substrate for the subsequent enzyme in the pathway, 3-isopropylmalate dehydrogenase. wikipedia.org

The synthesis of (2S)-2-isopropylmalate represents a significant metabolic branch point. The precursor, 3-methyl-2-oxobutanoate (α-ketoisovalerate), is also a precursor for the synthesis of another branched-chain amino acid, valine. researchgate.net Therefore, the enzyme 2-isopropylmalate synthase commits this precursor to the leucine biosynthetic pathway. researchgate.net

The L-leucine pathway, and thus the metabolism of (2S)-2-isopropylmalate(2-), is interconnected with central metabolism, particularly pyruvate (B1213749) metabolism. wikipedia.orgumaryland.edu Acetyl-CoA, one of the precursors, is a central molecule in cellular metabolism, derived from various catabolic pathways. In some organisms, like Saccharomyces cerevisiae, the intermediate α-isopropylmalate, produced in the mitochondria, must be transported to the cytosol for the subsequent steps of leucine biosynthesis. ebi.ac.uk This transport highlights the subcellular compartmentalization and coordination of metabolic pathways.

Conversion of (2S)-2-isopropylmalate(2-) to Subsequent Isopropylmalate Isomers and Metabolites

Contextualization within Broader Branched-Chain Amino Acid Biosynthesis Pathways

The biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is a highly conserved metabolic superpathway found in plants, fungi, archaea, and bacteria, but notably absent in mammals. ebi.ac.ukresearchgate.net This pathway begins with common precursors and shared enzymes before branching into specific routes for each amino acid. The compound (2S)-2-isopropylmalate(2-), also known as α-isopropylmalate, is a key intermediate exclusively in the leucine synthesis branch. nih.govyeastgenome.org

The synthesis of all three BCAAs initiates from either pyruvate or a combination of pyruvate and α-ketobutyrate. nih.gov A series of four shared enzymatic reactions leads to the production of valine and isoleucine. nih.gov The specific pathway to leucine diverges from the valine synthesis route, utilizing its immediate precursor, 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate), as the starting substrate. ebi.ac.uknih.govnih.gov This dedicated leucine branch involves three sequential enzymatic steps to elongate the carbon chain and produce the final amino acid.

The first committed step in the leucine-specific pathway is the condensation of 3-methyl-2-oxobutanoate with acetyl-CoA. This reaction is catalyzed by 2-isopropylmalate synthase (IPMS), encoded by the leuA gene in many bacteria, to form (2S)-2-isopropylmalate and coenzyme A (CoA). researchgate.netnih.govwikipedia.org This step is a critical regulatory point, often subject to feedback inhibition by the final product, L-leucine. ebi.ac.ukwikipedia.org

Following its synthesis, (2S)-2-isopropylmalate undergoes stereospecific isomerization to its stereoisomer, (2R,3S)-3-isopropylmalate (also known as β-isopropylmalate). nih.govoup.com This conversion is catalyzed by isopropylmalate isomerase (IPMI). In many bacteria and archaea, IPMI is a heterodimeric enzyme complex composed of a large subunit (LeuC) and a small subunit (LeuD). nih.govoup.comnih.govgoogle.com This isomerization is an indispensable step, preparing the molecule for the subsequent oxidative decarboxylation. nih.gov

The third enzyme in the sequence, 3-isopropylmalate dehydrogenase (IPMDH), encoded by the leuB gene, catalyzes the NAD+-dependent oxidative decarboxylation of 3-isopropylmalate. proteopedia.orgnih.gov This reaction yields 4-methyl-2-oxopentanoate (B1228126) (also known as α-ketoisocaproate), the α-keto acid precursor of leucine. nih.govuniprot.orguniprot.org The final step in the pathway is a reversible transamination reaction, where an amino group, typically from glutamate, is transferred to 4-methyl-2-oxopentanoate by a branched-chain aminotransferase (BCAT) to produce L-leucine. nih.gov

The table below summarizes the key enzymes involved in the direct metabolic pathway of (2S)-2-isopropylmalate(2-).

Table 1: Key Enzymes in the Leucine-Specific Biosynthesis Pathway

| Enzyme | EC Number | Gene (Organism Example) | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|---|

| 2-isopropylmalate synthase (IPMS) | 2.3.3.13 | leuA (E. coli, M. tuberculosis) | 3-methyl-2-oxobutanoate, Acetyl-CoA, H₂O | (2S)-2-isopropylmalate, CoA | Catalyzes the first committed step in leucine biosynthesis. nih.govwikipedia.orguniprot.org |

| Isopropylmalate isomerase (IPMI) | 4.2.1.33 | leuCD (E. coli, M. tuberculosis) | (2S)-2-isopropylmalate | (2R,3S)-3-isopropylmalate | Catalyzes the stereospecific isomerization of 2-isopropylmalate to 3-isopropylmalate. nih.govnih.govoup.com |

| 3-isopropylmalate dehydrogenase (IPMDH) | 1.1.1.85 | leuB (E. coli) | (2R,3S)-3-isopropylmalate, NAD⁺ | 4-methyl-2-oxopentanoate, NADH, CO₂ | Catalyzes the oxidative decarboxylation of 3-isopropylmalate. nih.govuniprot.orguniprot.org |

Detailed research into these enzymes from various organisms has provided insights into their specific properties and reaction kinetics. The following table presents findings for these enzymes from different species.

Table 2: Research Findings on Enzymes of the Isopropylmalate Pathway

| Enzyme | Organism | Research Finding |

|---|---|---|

| 2-isopropylmalate synthase (IPMS) | Mycobacterium tuberculosis | Catalyzes the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate. uniprot.org It is subject to slow-onset feedback inhibition by L-leucine. wikipedia.org The enzyme requires a divalent metal ion (Mg²⁺ or Mn²⁺) and a monovalent cation (K⁺) for optimal activity. wikipedia.org |

| Arabidopsis thaliana | The chloroplastic IPMS2 is involved in leucine biosynthesis. It shows an optimal pH of 8.5 and is feedback-inhibited by leucine. uniprot.org | |

| Isopropylmalate isomerase (IPMI) | Arabidopsis thaliana | The enzyme is a heterodimer of a large subunit (AtLeuC) and one of three small subunits (AtLeuD1, AtLeuD2, AtLeuD3), all localized to the chloroplast stroma. AtLeuD3 is essential for leucine biosynthesis. oup.comoup.com |

| Saccharomyces cerevisiae | Encoded by the LEU1 gene, this enzyme is a monomeric protein located in the cytoplasm that catalyzes the conversion of α-isopropylmalate to β-isopropylmalate. yeastgenome.org | |

| Mycobacterium tuberculosis | The functional enzyme is a complex of two subunits, LeuC and LeuD, which catalyzes the conversion of α-isopropylmalate to β-isopropylmalate. nih.gov | |

| 3-isopropylmalate dehydrogenase (IPMDH) | Escherichia coli | The leuB gene product catalyzes the oxidation of 3-isopropylmalate. It requires K⁺ ions for optimal activity, has an optimal pH of 7.6, and an optimal temperature of 70°C. uniprot.org |

| Arabidopsis thaliana | Three isoforms (AtIPMDH1-3) exist. AtIPMDH2, for example, catalyzes the oxidative decarboxylation of 3-isopropylmalate in the leucine biosynthesis pathway. nih.govuniprot.org |

Enzymology of 2s 2 Isopropylmalate 2 Synthesis and Transformation

2-Isopropylmalate Synthase (IPMS) Activity and Mechanisms

2-Isopropylmalate synthase (IPMS), also known as α-isopropylmalate synthase, catalyzes the initial and committed step in L-leucine biosynthesis. nih.gov It is a transferase that facilitates the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) to form (2S)-2-isopropylmalate. wikipedia.org

Catalytic Activity and Substrate Specificity of IPMS (EC 2.3.3.13)

The enzyme 2-isopropylmalate synthase (EC 2.3.3.13) catalyzes the chemical reaction: acetyl-CoA + 3-methyl-2-oxobutanoate + H₂O ⇌ (2S)-2-isopropylmalate + CoA. wikipedia.org

This reaction is an aldol-type condensation. nih.gov IPMS belongs to the transferase family, specifically acyltransferases that convert acyl groups into alkyl groups. wikipedia.org The systematic name for this enzyme class is acetyl-CoA:3-methyl-2-oxobutanoate C-acetyltransferase (thioester-hydrolysing, carboxymethyl-forming). wikipedia.org

While the primary substrate is 3-methyl-2-oxobutanoate (also known as α-ketoisovalerate), IPMS exhibits a degree of substrate promiscuity. nih.govuniprot.org For instance, the enzyme from Mycobacterium tuberculosis can act on other small α-keto acids like pyruvate (B1213749), α-ketovalerate, and α-ketobutyrate, although it exclusively uses acetyl-CoA as the acyl donor. uniprot.org Similarly, IPMS from Arabidopsis thaliana can accept a range of 2-oxo acid substrates from glyoxylate (B1226380) to 2-oxohexanoate. nih.gov Interestingly, the reaction rates for some alternative substrates, such as 2-oxobutyrate, can be higher than for the natural substrate, despite having a higher Michaelis constant (Km). nih.gov

The catalytic activity of IPMS is allosterically regulated by the end product of the pathway, L-leucine, which acts as a feedback inhibitor. tandfonline.comnih.gov This inhibition is a key mechanism for controlling the flow of metabolites into the leucine (B10760876) biosynthesis pathway.

Kinetic Characterization of IPMS Isozymes and Variants

Different organisms can possess multiple forms of IPMS, known as isozymes, which catalyze the same reaction but may have different kinetic properties and regulatory responses. taylorandfrancis.com For example, the yeast Lachancea kluyveri has two α-IPMS isozymes, LkLeu4 and LkLeu4BIS, which exhibit similar affinities for their substrates and for the inhibitor leucine. researchgate.net In Arabidopsis thaliana, two genes, IPMS1 and IPMS2, encode for isozymes with similar broad pH optima around 8.5 and feedback inhibition by leucine. nih.gov However, they differ in their Km for acetyl-CoA (45 µM for IPMS1 and 16 µM for IPMS2) and their quaternary structure (dimer for IPMS1 and tetramer for IPMS2). nih.gov

Mutations in the IPMS gene can lead to variants with altered kinetic properties and resistance to feedback inhibition. In a study on Corynebacterium glutamicum, an IPMS variant with mutations Gly92Asp, Ile162Val, Arg494His, and Gly526Asp showed significant resistance to L-leucine inhibition. tandfonline.com While the wild-type enzyme's activity was inhibited by 58.7% in the presence of 0.5 mM L-leucine, the variant retained 96% of its activity. tandfonline.com Even at 20 mM L-leucine, the variant maintained over 50% of its activity. tandfonline.com

Kinetic parameters for IPMS from various sources have been determined:

Neisseria meningitidis : The Km for 3-methyl-2-oxobutanoate is 30 µM and for acetyl-CoA is 35 µM. The kcat is 13 sec⁻¹ for 3-methyl-2-oxobutanoate. uniprot.org

Mycobacterium tuberculosis : The Km values for 3-methyl-2-oxobutanoate and acetyl-CoA are 24.6 µM and 243.5 µM, respectively. uniprot.org

Arabidopsis thaliana : The Km for 2-oxoisovalerate is approximately 300 µM for both IPMS1 and IPMS2. nih.gov

Table 1: Kinetic Parameters of IPMS from Different Organisms

| Organism | Enzyme/Variant | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Neisseria meningitidis | Wild-type | 3-methyl-2-oxobutanoate | 30 | 13 | uniprot.org |

| acetyl-CoA | 35 | uniprot.org | |||

| Mycobacterium tuberculosis | Wild-type | 3-methyl-2-oxobutanoate | 24.6 | 3.5 | uniprot.org |

| acetyl-CoA | 243.5 | 2.1 | uniprot.org | ||

| Arabidopsis thaliana | IPMS1 | 2-oxoisovalerate | ~300 | nih.gov | |

| acetyl-CoA | 45 | nih.gov | |||

| IPMS2 | 2-oxoisovalerate | ~300 | nih.gov | ||

| acetyl-CoA | 16 | nih.gov | |||

| Corynebacterium glutamicum | Variant | Not specified | Not specified | Not specified | tandfonline.com |

Cofactor Requirements for IPMS Activity (e.g., Divalent Metal Ions)

The catalytic activity of 2-isopropylmalate synthase is dependent on the presence of specific metal ions. wikipedia.org Both monovalent and divalent cations are known to activate the enzyme, with requirements varying between species. wikipedia.org

For the IPMS from Mycobacterium tuberculosis, a divalent metal ion is essential for activity, with Mg²⁺ and Mn²⁺ providing the highest levels of activation. wikipedia.org This enzyme also requires a monovalent cation, with K⁺ being the most effective activator. wikipedia.orggenome.jp Interestingly, while structural data suggested a role for Zn²⁺, it was experimentally shown to be an inhibitor of the M. tuberculosis enzyme. wikipedia.org In contrast, for the IPMS from Neisseria meningitidis, Co²⁺ and Mn²⁺ are strong activators, while Mg²⁺, Cd²⁺, Ni²⁺, and Zn²⁺ provide weaker activation. uniprot.org The enzyme from Arabidopsis thaliana utilizes Mg²⁺ as a cofactor. nih.gov

Table 2: Metal Ion Cofactors for IPMS Activity

| Organism | Divalent Cation Activators | Monovalent Cation Activator | Inhibitory Divalent Cation | Reference |

|---|---|---|---|---|

| Mycobacterium tuberculosis | Mg²⁺, Mn²⁺ (highest activity) | K⁺ | Zn²⁺ | wikipedia.org |

| Neisseria meningitidis | Co²⁺, Mn²⁺ (strong); Mg²⁺, Cd²⁺, Ni²⁺, Zn²⁺ (weak) | Not specified | Not specified | uniprot.org |

| Arabidopsis thaliana | Mg²⁺ | Not specified | Not specified | nih.gov |

Isopropylmalate Isomerase and Dehydrogenase Systems

Following its synthesis, (2S)-2-isopropylmalate is converted into 3-isopropylmalate by the action of isopropylmalate isomerase. This intermediate is then acted upon by isopropylmalate dehydrogenase to produce α-ketoisocaproate, the direct precursor to leucine.

Mechanistic Studies of Isopropylmalate Isomerase (LeuC/D)

Isopropylmalate isomerase (IPMI) catalyzes the reversible isomerization of 2-isopropylmalate to 3-isopropylmalate. uniprot.org This reaction proceeds via a dehydration/hydration mechanism, with 2-isopropylmaleate as an intermediate. uniprot.org IPMI is typically a heterodimeric enzyme complex composed of a large subunit (LeuC) and a small subunit (LeuD). nih.gov

The enzyme belongs to the aconitase family of hydro-lyases. oup.com There is significant amino acid sequence homology between IPMI, aconitase, and the iron-responsive element-binding protein (IRE-BP). oup.com This homology suggests a conserved structural and functional framework, particularly around the active site. Like aconitase, IPMI is predicted to contain an iron-sulfur cluster that is crucial for its catalytic activity. In aconitase, a [4Fe-4S] cluster participates directly in substrate binding and catalysis. oup.com

Functional Analysis of Isopropylmalate Dehydrogenase (LeuB)

3-Isopropylmalate dehydrogenase (IPMDH), encoded by the leuB gene, is the third enzyme in the leucine biosynthesis pathway. nih.govasm.org It catalyzes the NAD⁺-dependent oxidative decarboxylation of 3-isopropylmalate to 2-oxoisocaproate (also known as α-ketoisocaproate). asm.orguniprot.org

Functional analyses have been carried out on IPMDH from various organisms. The enzyme from the thermoacidophilic archaeon Sulfolobus sp. strain 7 is extremely heat-stable and, unlike the dimeric forms found in many bacteria and eukaryotes, is a homotetramer. asm.orgasm.org Phylogenetic analysis suggests that this archaeal enzyme is homologous to mitochondrial NAD-dependent isocitrate dehydrogenases. asm.orgasm.org

The IPMDH from Corynebacterium glutamicum consists of 340 amino acids and has a molecular weight of 36,144 Da. nih.gov Its expression is negatively regulated at the transcriptional level by the presence of leucine in the growth medium. nih.gov The Escherichia coli IPMDH has an optimal pH of 7.6 and an optimal temperature of 70°C. uniprot.org Its activity requires K⁺ ions. uniprot.org

Table 3: Properties of Isopropylmalate Dehydrogenase (LeuB) from Different Organisms

| Organism | Quaternary Structure | Optimal pH | Optimal Temperature (°C) | Other Properties | Reference |

|---|---|---|---|---|---|

| Sulfolobus sp. strain 7 | Homotetramer | Not specified | Not specified | Extremely heat-stable | asm.orgasm.org |

| Escherichia coli | Dimer (typical) | 7.6 | 70 | Requires K⁺ ions for optimal activity | uniprot.org |

Allosteric Regulation and Feedback Inhibition of (2S)-2-isopropylmalate(2-) Metabolizing Enzymes

The biosynthesis of L-leucine, a critical metabolic pathway, is meticulously controlled through allosteric regulation and feedback inhibition, primarily targeting the enzymes responsible for the synthesis and transformation of (2S)-2-isopropylmalate(2-). This intricate regulatory network ensures cellular homeostasis by preventing the overaccumulation of the end-product, L-leucine.

The key enzyme subject to this regulation is α-isopropylmalate synthase (IPMS), which catalyzes the first committed step in leucine biosynthesis: the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate to form (2S)-2-isopropylmalate. biorxiv.orgwikipedia.org The activity of IPMS is allosterically inhibited by the final product of the pathway, L-leucine. nipgr.ac.inresearchgate.net This feedback inhibition is a classic example of end-product regulation, where the accumulation of leucine signals a halt in its own production. nipgr.ac.inoup.com

The regulatory mechanism involves the binding of L-leucine to a distinct allosteric site on the IPMS enzyme, separate from the active site. nih.govuniprot.org In many organisms, including Mycobacterium tuberculosis, IPMS possesses a C-terminal regulatory domain specifically responsible for binding leucine. biorxiv.orguniprot.org The binding of leucine to this domain induces a conformational change in the enzyme, which in turn reduces its catalytic activity. researchgate.netuniprot.org Interestingly, in Mycobacterium tuberculosis, this inhibition by L-leucine is characterized by a slow-onset mechanism. wikipedia.orgresearchgate.netnih.gov This implies a time-dependent process where an initial enzyme-inhibitor complex isomerizes to a more tightly bound state. researchgate.net A flexible loop covering the regulatory binding pocket has been identified as a key mediator of this slow-onset inhibition. nih.gov

Studies in various organisms have elucidated the kinetic parameters of this feedback inhibition. For instance, in fungi, the apparent inhibitor constants (Ki) for L-leucine have been determined to be approximately 0.1 mM for the long form of α-isopropylmalate synthase I and about 0.4 mM for the short form. asm.org In a variant of α-IPMS from a specific strain, mutations led to a significantly higher resistance to leucine feedback inhibition, with the enzyme retaining over 50% of its activity even in the presence of 20 mM L-leucine. researcher.life

The significance of the C-terminal regulatory domain is profound. Research on plant IPMS has shown that removal of this domain abolishes feedback regulation by leucine. biorxiv.orgoup.com However, this does not lead to an expected increase in leucine levels. Instead, it results in the accumulation of pathway intermediates and a competitive inhibition of the truncated IPMS by α-ketoisocaproate, an intermediate in the leucine pathway. biorxiv.orgnipgr.ac.in This highlights that the regulatory domain not only mediates feedback inhibition but also prevents competitive inhibition by a pathway intermediate, thereby ensuring efficient flux towards leucine synthesis. biorxiv.orgnipgr.ac.in

While IPMS is the primary site of allosteric regulation, other enzymes in the pathway are also subject to control, though to a lesser extent. For example, the expression of genes encoding isopropylmalate isomerase (IPMI) and 3-isopropylmalate dehydrogenase (IPMDH), the subsequent enzymes in the pathway, can be influenced by the levels of α-isopropylmalate. asm.org In Saccharomyces cerevisiae, the transcriptional activator Leu3p plays a role in regulating the expression of genes involved in leucine biosynthesis, responding to the levels of α-isopropylmalate. asm.org

The following table summarizes key research findings on the allosteric regulation of enzymes involved in (2S)-2-isopropylmalate(2-) metabolism:

| Enzyme | Organism/System | Regulatory Mechanism | Key Findings & Research Data |

| α-Isopropylmalate Synthase (IPMS) | General | Allosteric feedback inhibition by L-leucine. nipgr.ac.inoup.com | L-leucine binds to a C-terminal regulatory domain, inducing a conformational change that reduces enzyme activity. biorxiv.orguniprot.org |

| α-Isopropylmalate Synthase (IPMS) | Mycobacterium tuberculosis | Slow-onset feedback inhibition by L-leucine. wikipedia.orgresearchgate.netnih.gov | Inhibition is time-dependent and mediated by a flexible loop covering the regulatory pocket. nih.gov The inhibition is noncompetitive versus α-ketoisovalerate. researchgate.net |

| α-Isopropylmalate Synthase I (long form) | Fungi | Feedback inhibition by L-leucine. asm.org | Apparent inhibitor constant (Ki) for L-leucine is approximately 0.1 mM. asm.org |

| α-Isopropylmalate Synthase I (short form) | Fungi | Feedback inhibition by L-leucine. asm.org | Apparent inhibitor constant (Ki) for L-leucine is approximately 0.4 mM. asm.org |

| α-Isopropylmalate Synthase (mutant variant) | Industrial Strain | Reduced feedback inhibition. researcher.life | Retained over 50% activity in the presence of 20 mM L-leucine due to specific amino acid mutations. researcher.life |

| α-Isopropylmalate Synthase (IPMS) | Plants | Feedback inhibition and prevention of competitive inhibition. biorxiv.orgnipgr.ac.in | Removal of the C-terminal regulatory domain abolishes leucine feedback but leads to competitive inhibition by the intermediate α-ketoisocaproate. biorxiv.orgnipgr.ac.in |

| Isopropylmalate Isomerase (IPMI) & 3-Isopropylmalate Dehydrogenase (IPMDH) | Saccharomyces cerevisiae | Transcriptional regulation. asm.org | Gene expression is influenced by the concentration of α-isopropylmalate, mediated by the transcriptional activator Leu3p. asm.org |

| 3-Isopropylmalate Dehydrogenase (IPMDH) | Thermus thermophilus | Competitive inhibition by substrate analogue. researchgate.netnih.gov | A synthesized thia-analogue of the substrate showed strong competitive inhibitory activity with a Ki of 62 nM. researchgate.netnih.gov |

This intricate web of allosteric regulation and feedback inhibition ensures that the production of L-leucine is tightly coupled to the cell's metabolic needs, preventing wasteful synthesis and maintaining amino acid homeostasis.

Genetic and Molecular Regulation of 2s 2 Isopropylmalate 2 Metabolism

Transcriptional Control of Genes Encoding (2S)-2-isopropylmalate(2-) Pathway Enzymes

The genes encoding the enzymes of the L-leucine biosynthetic pathway, including leuA, leuB, leuC, and leuD, are subject to sophisticated transcriptional control. These genes are often organized into operons, allowing for their coordinated expression. For instance, in Bacillus subtilis, the ilv-leu operon includes genes for the biosynthesis of isoleucine, valine, and leucine (B10760876), and is transcribed as a large 8.5-kb mRNA. nih.govnih.gov Similarly, in Escherichia coli, the leuABCD operon contains the genes necessary for L-leucine synthesis. smpdb.ca

The expression of these genes is responsive to the availability of leucine. In Corynebacterium glutamicum, the expression of the leu genes decreases when the bacterium is grown in a medium containing leucine. nih.gov This indicates a negative transcriptional regulation mechanism that conserves cellular resources when the end product is readily available.

Regulatory Elements and Transcription Factors Governing Expression

The transcriptional regulation of the leucine biosynthesis genes is mediated by a variety of regulatory elements and transcription factors. In Saccharomyces cerevisiae, the transcription factor Leu3p plays a central role. asm.orgnih.gov Leu3p can act as both an activator and a repressor of gene expression. nih.gov It binds to specific DNA sequences, known as upstream activation sequences (UASLEU), in the promoter regions of its target genes, which include LEU1, LEU2, LEU4, and others. asm.orgnih.gov The activity of Leu3p is modulated by the intracellular concentration of α-isopropylmalate, an intermediate in the pathway. asm.orgnih.gov When α-isopropylmalate levels are high, it binds to Leu3p, causing a conformational change that activates transcription. nih.gov

In addition to Leu3p, the general amino acid control regulator Gcn4p also influences the expression of leucine biosynthetic genes in yeast. asm.orgnih.gov Gcn4p is a transcriptional activator that responds to amino acid starvation and can upregulate the expression of LEU4. asm.org

In bacteria, other regulatory proteins are involved. In Corynebacterium glutamicum, a transcriptional regulator called LtbR (leucine and tryptophan biosynthesis regulator), a member of the IclR protein family, has been identified. nih.gov Deletion of the ltbR gene leads to increased transcription of the leuB and leuCD genes. nih.gov In Bacillus subtilis, the global regulator TnrA negatively controls the expression of the ilv-leu operon, providing a link between nitrogen metabolism and amino acid biosynthesis. nih.gov Another regulator, CodY, also directly represses the ilv-leu operon in response to GTP and branched-chain amino acids. nih.gov Furthermore, the ilv-leu operon in B. subtilis is positively regulated by the carbon catabolite protein A (CcpA). researchgate.net

In Escherichia coli, the leu operon is controlled by a transcription attenuation mechanism. smpdb.canih.gov The leader region of the operon, leuL, encodes a short peptide that is rich in leucine. smpdb.ca The efficiency of translation of this leader peptide is sensitive to the availability of charged leucyl-tRNA. When leucine is scarce, the ribosome stalls at the leucine codons, leading to the formation of an antiterminator structure in the mRNA, which allows transcription of the downstream structural genes to proceed. Conversely, when leucine is abundant, the ribosome moves quickly through the leader peptide, promoting the formation of a terminator structure that halts transcription. smpdb.ca

Environmental and Nutritional Influences on Gene Expression

The expression of genes in the (2S)-2-isopropylmalate(2-) pathway is significantly influenced by environmental and nutritional cues. The availability of the end product, L-leucine, is a primary regulatory signal. As mentioned, high levels of leucine repress the transcription of the biosynthetic genes in various organisms. nih.govasm.org

Nutritional conditions, such as the carbon and nitrogen source, also play a crucial role. In B. subtilis, the regulator TnrA links nitrogen availability to the expression of the ilv-leu operon, with nitrogen limitation leading to derepression. nih.gov Similarly, the availability of a preferred carbon source can influence gene expression through catabolite repression mechanisms. researchgate.net

In plants, factors like the relative availability of nitrogen and sulfur can modulate the expression of amino acid synthesis genes. nottingham.ac.uk Furthermore, a leucine-deprived diet in animals can lead to decreased expression of genes involved in fatty acid and triglyceride synthesis in the liver. mdpi.com

Post-Translational Regulation of (2S)-2-isopropylmalate(2-) Pathway Enzymes (e.g., acetylation)

Beyond transcriptional control, the activity of the enzymes in the (2S)-2-isopropylmalate(2-) pathway is also regulated at the post-translational level. One such modification is protein lysine (B10760008) Nε-acetylation.

A proteomic analysis of the thermophilic bacterium Thermus thermophilus HB27 identified several acetylated proteins, including 2-isopropylmalate synthase (IPMS), the first enzyme in the leucine biosynthesis pathway. researchgate.net In this organism, IPMS was found to be acetylated at four different lysine residues. researchgate.net Further investigation revealed that mimicking acetylation at one of these sites, Lys332, led to a significant decrease in IPMS activity in vitro. researchgate.net This suggests that acetylation at this specific residue plays a regulatory role in controlling the enzyme's function. researchgate.net The study also showed that IPMS could be non-enzymatically acetylated by acetyl-CoA and enzymatically deacetylated, indicating a dynamic regulatory mechanism. researchgate.net

Mechanisms of Feedback Inhibition by L-Leucine on IPMS

A critical and highly conserved regulatory mechanism in the L-leucine biosynthetic pathway is the feedback inhibition of α-isopropylmalate synthase (IPMS) by the end product, L-leucine. tandfonline.commdpi.com This allosteric regulation allows the cell to rapidly control the metabolic flux into the pathway in response to changing leucine concentrations.

The inhibition of IPMS by L-leucine is a well-documented phenomenon across various organisms, including bacteria, fungi, and plants. asm.orgtandfonline.commdpi.combiorxiv.org In Corynebacterium glutamicum, the wild-type IPMS loses about half of its activity in the presence of 0.4 mM L-leucine. tandfonline.com

Studies on the IPMS from Mycobacterium tuberculosis have revealed a slow-onset feedback inhibition mechanism. nih.govacs.orgresearchgate.net This means that the inhibition by L-leucine occurs in two steps: an initial, rapid binding of L-leucine to the enzyme, followed by a slower conformational change (isomerization) that results in a more tightly bound enzyme-inhibitor complex. nih.govacs.orgresearchgate.net This slow-onset inhibition is noncompetitive with respect to the substrate α-ketoisovalerate. nih.govacs.org

The C-terminal domain of IPMS has been identified as the regulatory domain responsible for binding L-leucine. biorxiv.orgoup.com Removal of this domain in plants abolishes the feedback inhibition by leucine. biorxiv.orgoup.com Interestingly, this does not lead to an overproduction of leucine but rather to an accumulation of pathway intermediates and reduced growth. biorxiv.org This is because, in the absence of the regulatory domain, an intermediate of the pathway, α-ketoisocaproate, acts as a competitive inhibitor of the enzyme. biorxiv.orgresearchgate.net This highlights the biological importance of the C-terminal regulatory domain in maintaining leucine homeostasis. biorxiv.org

Mutations in the IPMS enzyme can lead to resistance to feedback inhibition. For example, a variant of IPMS from Corynebacterium glutamicum with several amino acid substitutions showed significantly higher resistance to L-leucine inhibition, retaining over 50% of its activity even in the presence of 20 mM L-leucine. tandfonline.comresearchgate.net

Cross-Talk and Inter-Pathway Regulation with Other Metabolic Networks

The (2S)-2-isopropylmalate(2-) metabolic pathway is not an isolated system but is interconnected with other metabolic networks within the cell. This cross-talk is essential for coordinating cellular metabolism and ensuring a balanced supply of essential molecules.

A clear example of this is the link between leucine biosynthesis and the biosynthesis of other branched-chain amino acids, valine and isoleucine. The pathways for these three amino acids share common enzymes. asm.org IPMS sits (B43327) at a branch point, utilizing α-ketoisovalerate, a precursor for valine, to initiate leucine synthesis. oup.com Therefore, the regulation of IPMS activity directly impacts the metabolic flux towards both leucine and valine. oup.com

The introduction of a new metabolic pathway can lead to inhibitory cross-talk with existing networks. pnas.org For instance, intermediates of a novel pathway could adventitiously inhibit enzymes in established pathways. pnas.org

Furthermore, the metabolism of leucine is connected to central carbon metabolism and energy homeostasis. In yeast, the TORC1 pathway, a key regulator of cell growth, is influenced by the availability of branched-chain amino acids, including leucine. researchgate.net Leucine supplementation can also affect the expression of genes involved in energy and lipid metabolism in various tissues. In some organisms, leucine can even be utilized for the biosynthesis of other important molecules like sterols. researchgate.net

The regulation of leucine biosynthesis is also intertwined with the cellular response to nutrient availability. In E. coli, the transcription factor Lrp (leucine-responsive regulatory protein) is activated by carbon or ammonia (B1221849) limitation and its activity is modulated by leucine. asm.org This demonstrates a link between the regulation of leucine metabolism and the broader cellular response to nutrient stress.

Structural Biology of 2s 2 Isopropylmalate 2 and Its Associated Proteins

Three-Dimensional Structures of 2-Isopropylmalate Synthase (LeuA) and Related Enzymes

2-Isopropylmalate synthase (IPMS), encoded by the leuA gene, is the enzyme responsible for catalyzing the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) to form (2S)-2-isopropylmalate. uniprot.orgmybiosource.comuniprot.org This enzyme is a member of the DRE-TIM metallolyase superfamily and has been structurally characterized from various organisms, including Mycobacterium tuberculosis and Neisseria meningitidis. rcsb.orgacs.orgresearchgate.net

| PDB ID | Organism | Resolution (Å) | Method |

| 3EEG | Cytophaga hutchinsonii | 2.78 | X-RAY DIFFRACTION |

| 3RMJ | Neisseria meningitidis | 1.95 | X-RAY DIFFRACTION |

| 1SR9 | Mycobacterium tuberculosis | 2.0 | X-RAY DIFFRACTION |

| 4OV9 | Leptospira biflexa | 2.3 | X-RAY DIFFRACTION |

Each monomer of IPMS is composed of multiple domains: an N-terminal catalytic domain, an accessory or linker domain, and a C-terminal regulatory domain. uniprot.orgnih.govnih.gov The catalytic domain adopts a classic (α/β)8 TIM barrel fold, a common structural motif in enzymes. uniprot.orgpnas.org The active site is situated at the C-terminal end of this barrel. pnas.org

A key feature of the catalytic site is the presence of a divalent metal ion, often zinc (Zn²⁺), which is essential for catalysis. pnas.orgwikipedia.org This metal ion is coordinated by a conserved HxH motif (His-285 and His-287 in M. tuberculosis IPMS) and an aspartate residue (Asp-81). acs.orgpnas.org These residues, along with others in the active site, create the environment necessary for the chemical reaction to occur. pnas.org The domain-swapped arrangement allows residues from the linker domain of one monomer to be inserted into the active site of the adjacent monomer, playing a potential role in catalysis. pnas.org

The active site contains a binding pocket for the substrate α-ketoisovalerate, which binds directly to the catalytic zinc ion. pnas.org Adjacent to this is a cavity that accommodates the other substrate, acetyl-CoA. pnas.org The binding of α-ketoisovalerate is further stabilized by hydrogen bonds with invariant residues such as Arg-80 and Thr-254 in M. tuberculosis IPMS. pnas.org

The C-terminal regulatory domain houses the allosteric binding site for L-leucine, the end product of the biosynthetic pathway. uniprot.orgpnas.org The binding of leucine (B10760876) to this site induces a conformational change that inhibits the enzyme's activity, a classic example of feedback inhibition. nih.govpnas.org The leucine binding pocket is located at the dimer interface, and its carboxyl group interacts with the N-termini of two helices, neutralizing their positive charge. pnas.org

Domain Organization and Catalytic Sites

Conformational Dynamics and Allosteric Transitions in IPMS

The function of IPMS is intricately linked to its conformational dynamics. nih.gov The enzyme exhibits significant flexibility, particularly in the accessory and regulatory domains, which is crucial for its catalytic activity. nih.govresearchgate.net Allosteric regulation by leucine involves a shift in the conformational landscape of the enzyme. nih.govgrafiati.com

Upon leucine binding, the enzyme transitions to a more rigid and inhibited state. nih.govresearchgate.net This rigidity is thought to be stabilized by asymmetric interdomain polar interactions. nih.govresearchgate.net Molecular dynamics simulations have shown that leucine binding reduces the fluctuations of the accessory and regulatory domains. nih.gov This restriction of motion is believed to be the mechanism of allosteric inhibition, as significant conformational flexibility is required for the catalytic process. nih.govresearchgate.net Studies on M. tuberculosis IPMS have shown that this feedback inhibition by leucine is a slow-onset process. wikipedia.orgnih.gov

Structural Insights into Enzyme-Ligand Interactions Involving (2S)-2-isopropylmalate(2-)

The product of the IPMS-catalyzed reaction, (2S)-2-isopropylmalate, binds within the active site before its release. The structure of IPMS from Leptospira biflexa has been solved in complex with α-isopropylmalate (PDB ID: 4OV9). rcsb.org This structure provides a snapshot of the enzyme after catalysis has occurred.

The interactions between the enzyme and (2S)-2-isopropylmalate involve the same catalytic machinery that binds the substrates. The carboxyl and hydroxyl groups of the malate (B86768) moiety interact with active site residues and the metal ion. These interactions must be overcome for the product to be released, allowing the enzyme to begin a new catalytic cycle. The study of these enzyme-product complexes is crucial for understanding the full catalytic mechanism, including product release, which can often be a rate-limiting step.

Molecular Modeling and Simulation Approaches in Studying (2S)-2-isopropylmalate(2-) Complexes

Molecular modeling and simulation techniques have become indispensable tools for investigating the dynamics and mechanisms of enzymes like IPMS. nih.govgrafiati.comnih.gov Molecular dynamics (MD) simulations, in particular, have provided valuable insights into the allosteric mechanism of IPMS. nih.govresearchgate.net

These computational methods allow researchers to:

Explore Conformational Landscapes: MD simulations can map the different conformational states accessible to the enzyme, both in the presence and absence of ligands like substrates and allosteric inhibitors. nih.govresearchgate.net

Identify Key Interactions: Simulations can pinpoint specific residues and interactions that are critical for catalysis, substrate binding, and allosteric regulation. nih.govnih.gov For example, simulations have helped identify interdomain polar contacts that are important for the allosteric response in Neisseria meningitidis IPMS. nih.govresearchgate.net

Predict the Effects of Mutations: In silico mutagenesis allows for the prediction of how specific amino acid changes might affect enzyme structure, dynamics, and function, guiding experimental studies. nih.gov

Docking Studies: Molecular docking can predict the binding modes of substrates, inhibitors, and products like (2S)-2-isopropylmalate within the enzyme's active site. researchgate.net This is particularly useful for designing novel inhibitors.

By combining computational approaches with experimental techniques like X-ray crystallography and kinetic analysis, a more complete and dynamic picture of the structural biology of (2S)-2-isopropylmalate(2-) and its associated enzymes is emerging. nih.govresearchgate.net

Advanced Analytical Methodologies in 2s 2 Isopropylmalate 2 Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstones for the analysis of (2S)-2-isopropylmalate(2-) in complex biological matrices. These techniques offer high sensitivity and selectivity, allowing for both the identification and quantification of this specific metabolite.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for metabolomics studies, enabling the comprehensive analysis of a wide range of metabolites, including (2S)-2-isopropylmalate(2-). nih.govmdpi.com In untargeted metabolomics approaches, LC-MS can identify and relatively quantify thousands of metabolites in a sample, providing a broad snapshot of the metabolic state. researchgate.net For instance, an untargeted LC-QTOF-MS/MS-based metabolomics approach was successfully used to identify 2-isopropylmalate as a product of fermentation by Saccharomyces boulardii CNCM-I745. researchgate.net

Targeted LC-MS methods offer higher sensitivity and quantitative accuracy for specific compounds. These methods often utilize techniques like multiple reaction monitoring (MRM) for precise quantification. mdpi.com The separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns, depending on the polarity of the analyte. For organic acids like (2S)-2-isopropylmalate(2-), a negative electrospray ionization (ESI) mode is commonly employed. mdpi.com

Table 1: Example LC-MS Parameters for (2S)-2-isopropylmalate(2-) Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18 or HILIC |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of polar metabolites |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Type | Full Scan (for untargeted), MRM (for targeted) |

| Precursor Ion (m/z) | 175.06 |

| Product Ions (m/z) | Variable, used for confirmation and quantification |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized (2S)-2-isopropylmalate(2-)

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of small molecules. However, due to the low volatility of organic acids like (2S)-2-isopropylmalate(2-), a derivatization step is necessary to make them amenable to GC analysis. jfda-online.com Derivatization increases the volatility and thermal stability of the analyte. jfda-online.com

Common derivatization agents for organic acids include silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or alkyl chloroformates. ymdb.cantnu.no The derivatized (2S)-2-isopropylmalate(2-) can then be separated on a GC column and detected by the mass spectrometer. The resulting mass spectra, with their characteristic fragmentation patterns, allow for confident identification and quantification.

Table 2: Common Derivatization Agents for GC-MS Analysis of Organic Acids

| Derivatization Agent | Target Functional Groups | Resulting Derivative |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxyl, Hydroxyl | Trimethylsilyl (TMS) ester/ether |

| Methyl Chloroformate (MCF) | Carboxyl, Amine | Methyl ester/carbamate |

| Acetic Anhydride | Hydroxyl, Amine | Acetyl ester/amide |

Spectroscopic Approaches for Structural and Isotopic Studies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide invaluable information about the structure of (2S)-2-isopropylmalate(2-) and are central to metabolic flux analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that can be used to identify and quantify metabolites in a sample. nih.gov More importantly, in the context of metabolic research, NMR is a powerful tool for metabolic flux analysis (MFA) when used in conjunction with stable isotope-labeled substrates (e.g., ¹³C-glucose). acs.orgoup.comnih.gov

By tracking the incorporation of ¹³C from a labeled precursor into downstream metabolites like (2S)-2-isopropylmalate(2-) and subsequently into amino acids like leucine (B10760876), researchers can elucidate the activity of specific metabolic pathways. oup.comoup.com The analysis of ¹³C-¹³C coupling patterns in the NMR spectra of these metabolites provides detailed information about the connectivity of metabolic reactions and the relative fluxes through different pathways. acs.org For example, retrobiosynthetic NMR analysis allows for the determination of the labeling pattern of precursor pools like acetyl-CoA from the isotopomer distribution in leucine. oup.com

Enzymatic Assays for Monitoring (2S)-2-isopropylmalate(2-) Production and Turnover

Enzymatic assays are fundamental for directly measuring the activity of the enzymes responsible for the production and consumption of (2S)-2-isopropylmalate(2-). The primary enzyme of interest is 2-isopropylmalate synthase (IPMS), which catalyzes the first committed step in leucine biosynthesis. biorxiv.orgnih.govtandfonline.com

A common method to assay IPMS activity involves a spectrophotometric endpoint assay using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). biorxiv.orgtandfonline.comoup.com This assay measures the release of Coenzyme A (CoA) during the condensation reaction of acetyl-CoA and 2-oxoisovalerate to form (2S)-2-isopropylmalate. The reaction of CoA with DTNB produces a colored product that can be quantified by measuring its absorbance at 412 nm. tandfonline.com This allows for the determination of key kinetic parameters of the enzyme, such as Vmax and Km, and for studying the effects of inhibitors, like the feedback inhibition by leucine. tandfonline.comoup.com

Table 3: Typical Components of a 2-isopropylmalate Synthase (IPMS) Enzymatic Assay

| Component | Function |

| Buffer (e.g., Tris-HCl, pH 8.5) | Maintains optimal pH for enzyme activity |

| 2-oxoisovalerate | Substrate |

| Acetyl-CoA | Substrate |

| Purified IPMS enzyme | Catalyst |

| 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) | Reacts with CoA to produce a colored product |

| Leucine (optional) | To study feedback inhibition |

Isotopic Tracing Strategies for Elucidating (2S)-2-isopropylmalate(2-) Flux

Isotopic tracing is a powerful strategy that combines the use of stable isotope-labeled substrates with advanced analytical techniques like MS and NMR to track the flow of atoms through metabolic pathways. nih.govnih.gov To study the flux of (2S)-2-isopropylmalate(2-), cells or organisms are cultured in the presence of a labeled precursor, most commonly ¹³C-glucose or ¹³C-glutamine. oup.comnih.gov

As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intermediates, including (2S)-2-isopropylmalate(2-), and end products like leucine. By analyzing the mass isotopomer distribution of these metabolites using LC-MS or GC-MS, or the detailed isotopomer composition by NMR, researchers can quantify the relative contribution of different pathways to the synthesis of (2S)-2-isopropylmalate(2-). nih.govnih.gov This approach provides a dynamic view of metabolic activity and is essential for understanding how metabolic fluxes are regulated and redirected under different physiological or genetic conditions. nih.gov

Physiological and Evolutionary Contexts of 2s 2 Isopropylmalate 2 Metabolism

(2S)-2-isopropylmalate(2-) Metabolism in Prokaryotic Systems

Prokaryotes, encompassing both bacteria and archaea, exhibit well-conserved pathways for leucine (B10760876) biosynthesis where (2S)-2-isopropylmalate(2-) is a central molecule.

In bacteria and archaea, the synthesis of leucine from α-ketoisovalerate involves a series of enzymatic reactions. nih.gov The initial and rate-limiting step is the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) (α-ketoisovalerate) to form (2S)-2-isopropylmalate. nih.govuniprot.orgwikipedia.orgresearchgate.net This reaction is catalyzed by α-isopropylmalate synthase (IPMS), encoded by the leuA gene in bacteria. researchgate.netuniprot.org The subsequent steps involve the isomerization of 2-isopropylmalate to 3-isopropylmalate by isopropylmalate isomerase (a complex of LeuC and LeuD proteins), followed by the oxidative decarboxylation of 3-isopropylmalate to α-ketoisocaproate by β-isopropylmalate dehydrogenase (LeuB). oup.combiorxiv.org The final step is the transamination of α-ketoisocaproate to yield leucine. nih.gov

Regulation of this pathway is crucial for cellular economy. In many bacteria, the activity of α-isopropylmalate synthase is allosterically inhibited by the end-product, leucine, providing a rapid feedback control mechanism. wikipedia.orgnih.gov For instance, in Mycobacterium tuberculosis, L-leucine acts as a time-dependent, slow-onset feedback inhibitor of α-isopropylmalate synthase. wikipedia.org In addition to feedback inhibition, the expression of the leucine biosynthetic genes, often organized in an operon (e.g., the leuABCD operon in Escherichia coli and Salmonella typhimurium), is regulated at the transcriptional level. nih.gov In E. coli, the leucine-responsive regulatory protein (Lrp) plays a global role in gene expression, including the regulation of BCAA biosynthesis in response to leucine availability. annualreviews.orgpnas.org Similarly, in Bacillus subtilis, the synthesis of the first three enzymes in the pathway is coordinately repressed by leucine, likely through a repressor protein. nih.gov

The thermophilic bacterium Thermus thermophilus possesses two homologous genes for IPMS, with one playing a key role in both leucine and isoleucine biosynthesis, highlighting the evolutionary linkage between these pathways. nih.gov The pathways for BCAA synthesis are present in archaea as well, underscoring their ancient origins. nih.govebi.ac.uk

The leucine biosynthetic pathway, with (2S)-2-isopropylmalate as a key intermediate, has been a significant target for metabolic engineering in microorganisms to produce valuable compounds. The primary goals of these strategies are often to overproduce L-leucine or to channel intermediates into the synthesis of other molecules like isobutanol.

L-Leucine Overproduction: Escherichia coli and Corynebacterium glutamicum are the most commonly used bacteria for the industrial production of L-leucine through fermentation. nih.govtandfonline.com Metabolic engineering strategies in these organisms typically involve:

Overexpression of key biosynthetic genes: Enhancing the expression of genes like leuA, leuB, leuC, and leuD increases the metabolic flux towards leucine. mdpi.com

Deregulation of feedback inhibition: Introducing mutations in the leuA gene to make the α-isopropylmalate synthase resistant to feedback inhibition by leucine is a critical step. For example, feedback-resistant α-isopropylmalate synthase from Corynebacterium glutamicum has been successfully expressed in E. coli. nih.gov

Increasing precursor availability: Engineering the central carbon metabolism to enhance the supply of pyruvate (B1213749) and acetyl-CoA, the precursors for the pathway, is another common strategy. nih.gov

Optimizing transport systems: Modifying import and export systems to enhance the secretion of L-leucine and prevent its re-uptake can significantly improve production titers. nih.gov

Isobutanol Production: The 2-keto acid pathway, which is an extension of the valine and leucine biosynthesis pathways, can be engineered for the production of isobutanol. diva-portal.orgoup.com The intermediate α-ketoisovalerate, the precursor for the (2S)-2-isopropylmalate pathway, can be decarboxylated to isobutyraldehyde (B47883) and then reduced to isobutanol. google.com Engineering efforts focus on introducing heterologous keto-acid decarboxylases and alcohol dehydrogenases while potentially down-regulating the competing leucine biosynthetic pathway starting with α-isopropylmalate synthase to divert the flux towards isobutanol. oup.comigem.orgdiva-portal.org

Production of other valuable chemicals: The intermediates and enzymes of the leucine pathway can be repurposed to produce other chemicals. For instance, the enzymes of the leucine pathway have been explored for their potential in the production of 1-butanol (B46404) and 1-propanol (B7761284) by utilizing their promiscuous activities on non-native substrates. igem.org

Corynebacterium glutamicum has been engineered to produce a variety of amino acids and other nitrogenous compounds from diverse and sustainable feedstocks, including sidestreams from agriculture and aquaculture. nih.govnih.govfrontiersin.orgasm.orgacs.org

Bacterial and Archaeal Leucine Biosynthesis Pathways

(2S)-2-isopropylmalate(2-) in Eukaryotic Models

In eukaryotes, the biosynthesis of leucine involving (2S)-2-isopropylmalate is conserved in fungi and plants. These organisms serve as important models for studying the pathway's regulation and evolution. asm.org

Fungi, particularly the yeasts Saccharomyces cerevisiae and Schizosaccharomyces pombe, have been instrumental in elucidating the genetics and biochemistry of the leucine biosynthetic pathway. asm.orgnih.govoup.comresearchgate.net The pathway is well-characterized in S. cerevisiae, where the key enzymes are encoded by the LEU4 and LEU9 (α-isopropylmalate synthase), LEU1 (isopropylmalate isomerase), and LEU2 (β-isopropylmalate dehydrogenase) genes. nih.gov

A notable feature in fungi is the presence of multiple, differentially regulated genes for some steps of the pathway. portlandpress.com For example, S. cerevisiae has two isoenzymes of α-isopropylmalate synthase, Leu4p and Leu9p, which are 83% identical. nih.gov Leu4p accounts for the majority of the synthase activity and is sensitive to feedback inhibition by leucine, while Leu9p is more resistant. portlandpress.com This gene duplication and functional divergence allow for more complex regulation of the pathway. portlandpress.com In Kluyveromyces lactis, a pre-whole genome duplication yeast, two paralogous α-isopropylmalate synthases, KlLeu4 and KlLeu4BIS, are located in the mitochondria and cytosol, respectively, and both are sensitive to leucine inhibition. frontiersin.org

Regulation of the pathway in fungi occurs at both the enzymatic and transcriptional levels. The activity of α-isopropylmalate synthase is allosterically regulated by leucine. asm.org Transcriptional regulation is mediated by the transcription factor Leu3p in S. cerevisiae and its homolog LeuB in filamentous fungi like Aspergillus nidulans. asm.orgasm.org The activity of this transcription factor is modulated by the intracellular concentration of α-isopropylmalate, the product of the first enzyme in the pathway, which acts as an inducer. portlandpress.com

The leucine biosynthetic pathway is also crucial for the virulence of some pathogenic fungi, making its enzymes potential targets for antifungal drug development. asm.org

Plants, like fungi and prokaryotes, synthesize their own leucine, with (2S)-2-isopropylmalate as a key intermediate. nih.govnih.gov The pathway is localized in the chloroplasts. uniprot.orguniprot.org The first committed step is catalyzed by isopropylmalate synthase (IPMS), which condenses acetyl-CoA and 2-oxoisovalerate. nih.govoup.com

In the model plant Arabidopsis thaliana, two genes, IPMS1 and IPMS2, have been identified to encode functional isopropylmalate synthases. nih.gov These enzymes exhibit similar biochemical properties, including a pH optimum around 8.5, a requirement for Mg²⁺ as a cofactor, and feedback inhibition by leucine. nih.govuniprot.org The subsequent enzymes in the pathway, isopropylmalate isomerase and isopropylmalate dehydrogenase, convert 2-isopropylmalate to 4-methyl-2-oxovalerate, which is then transaminated to leucine. nih.govresearchgate.net

Regulation of the leucine biosynthetic pathway in plants is critical for controlling the flow of carbon into this branch of amino acid metabolism. nih.gov IPMS is a key regulatory point, being subject to allosteric feedback inhibition by the end-product, leucine. oup.comnih.gov The C-terminal regulatory domain of IPMS is responsible for this feedback inhibition, and its removal abolishes this regulation. oup.combiorxiv.org The transcription of genes encoding BCAA biosynthetic enzymes in plants has also been studied, though the regulatory mechanisms are not as well understood as in yeast. nih.gov

Interestingly, in Arabidopsis and other Brassicaceae, enzymes homologous to those in the leucine biosynthesis pathway are also involved in the chain elongation of methionine, which is required for the synthesis of aliphatic glucosinolates, a class of secondary metabolites. researchgate.netnih.gov This highlights the evolutionary recruitment of primary metabolic pathways for specialized metabolism.

Fungal and Yeast Systems as Research Models for (2S)-2-isopropylmalate(2-) Pathways

Evolutionary Conservation and Divergence of (2S)-2-isopropylmalate(2-) Pathway Enzymes

The leucine biosynthetic pathway is an ancient metabolic route, with its core enzymes being conserved across bacteria, archaea, fungi, and plants. asm.orgnih.gov However, the evolution of the enzymes involved, particularly α-isopropylmalate synthase (IPMS), shows interesting patterns of conservation and divergence.

Phylogenetic analyses of IPMS have revealed a complex evolutionary history. For instance, within fungi, there appear to be at least two distinct origins for the leuA gene encoding IPMS. osti.govplos.org The IPMS gene in zygomycetes and chytrids is more closely related to homologs in plants and photosynthetic bacteria than to those in ascomycetes and basidiomycetes (the Dikarya), suggesting a possible horizontal gene transfer event. osti.govplos.org

Gene duplication has played a significant role in the evolution of the leucine pathway in some lineages. As mentioned earlier, many fungi possess multiple copies of genes encoding enzymes for BCAA biosynthesis. portlandpress.com In S. cerevisiae, the duplication of the IPMS gene into LEU4 and LEU9 has led to sub-functionalization, with the two isoenzymes exhibiting different sensitivities to feedback inhibition by leucine. nih.gov In Aspergillus nidulans, two genes for β-isopropylmalate dehydrogenase and six for BCAA aminotransferase have been identified, indicating significant expansion and potential functional diversification of these gene families. asm.orgnih.gov

In plants, the IPMS genes also show evidence of duplication. In Brassica juncea, four homologs of AtIPMS1 have been identified, which cluster into two distinct groups, suggesting gene duplication within the Brassica lineage. oup.combiorxiv.org The IPMS enzymes in plants share a conserved regulatory domain structure for leucine binding with their counterparts in other organisms like Mycobacterium tuberculosis. nih.gov Furthermore, the IPMS genes in plants are part of a larger gene family that includes methylthioalkylmalate synthases (MAMs), which are involved in glucosinolate biosynthesis in Brassicaceae, indicating a shared evolutionary origin and subsequent functional divergence. nih.govresearchgate.net

The conservation of the leucine biosynthetic pathway across diverse life forms, coupled with the instances of gene duplication, functional divergence, and potential horizontal gene transfer, makes it a fascinating system for studying metabolic evolution.

Future Directions in 2s 2 Isopropylmalate 2 Research

Systems Biology and Omics Integration for Comprehensive Pathway Understanding

A holistic view of the metabolic network is essential for understanding the regulation of (2S)-2-isopropylmalate(2-) production. Systems biology, through the integration of various "omics" data, provides a powerful framework for achieving this comprehensive understanding.

Detailed Research Findings:

Metabolomics, the large-scale study of small molecules, has been instrumental in identifying and quantifying intermediates within the leucine (B10760876) biosynthesis pathway. mpg.defrontiersin.org Technologies like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for this analysis. mpg.defrontiersin.org In one study, integrated metabolomics (using ¹H NMR) and transcriptomics were used to investigate the global metabolic response in Salmonella enterica. The results showed that the accumulation of 2-aminoacrylate (2AA), an endogenous metabolite, led to the perturbation of branched-chain amino acid metabolism, evidenced by the accumulation of the precursor 2-isopropylmalate. mdpi.com

Furthermore, pathway analysis has highlighted (2S)-2-isopropylmalate as a central node in its metabolic network, underscoring its significance in cellular metabolism. mdpi.com The integration of data from metabolomics, proteomics, and transcriptomics allows researchers to build a multi-layered picture of pathway regulation. For instance, by correlating changes in the concentration of (2S)-2-isopropylmalate with the expression levels of genes encoding enzymes like α-isopropylmalate synthase (leuA) and the abundance of these proteins, a more complete model of metabolic flux and its regulation can be constructed. biorxiv.org This integrated approach moves beyond studying individual components to understanding the emergent properties of the entire metabolic system.

Computational Modeling of (2S)-2-isopropylmalate(2-) Metabolic Networks

Computational models are indispensable for interpreting complex omics datasets and for predicting the behavior of metabolic networks under different conditions. oup.com These models serve as in silico laboratories for testing hypotheses and guiding metabolic engineering efforts.

Detailed Research Findings:

Flux Balance Analysis (FBA) is a widely used computational method for predicting steady-state fluxes in metabolic networks. d-nb.info FBA has been applied to genome-scale models of various organisms to study amino acid biosynthesis. By defining an objective function, such as maximizing L-leucine production, these models can predict the necessary redistribution of metabolic fluxes, identifying key reactions that should be up- or down-regulated. d-nb.info For example, a computational model of Pseudomonas syringae metabolism was used to simulate growth and generate gene essentiality profiles under varying concentrations of D-glucose and L-leucine, demonstrating the model's ability to respond to nutritional changes in a predictable manner. plos.org

Kinetic models offer a more dynamic view by incorporating enzyme kinetics and metabolite concentrations. A kinetic model of leucine-mediated signaling and protein metabolism in human skeletal muscle was developed to understand the complex mechanisms controlling muscle protein synthesis and breakdown. nih.govbiorxiv.orgresearchgate.net Such models can reveal intricate regulatory features, like feedback inhibition loops, that govern the flow of metabolites through the leucine pathway. nih.gov For instance, the model of leucine metabolism revealed that insulin (B600854) signaling influences muscle protein balance primarily through its inhibition of muscle protein breakdown. nih.gov These computational tools are crucial for moving from a descriptive to a predictive understanding of the metabolic network surrounding (2S)-2-isopropylmalate(2-).

Development of Novel Molecular Tools for In Vivo (2S)-2-isopropylmalate(2-) Studies

The ability to monitor metabolites directly within living cells (in vivo) is critical for understanding dynamic metabolic processes. Traditional methods often rely on extracting metabolites, which disrupts the cellular environment and prevents real-time analysis.

Detailed Research Findings:

A significant advancement is the development of genetically encoded biosensors. researchgate.netfrontiersin.org These are engineered biological components, often transcription factors or riboswitches, that can detect a specific molecule and produce a measurable output signal, such as fluorescence. acs.org A biosensor for 2-isopropylmalate (2-IPM) has been developed in Saccharomyces cerevisiae utilizing the transcription factor Leu3p, which naturally binds to 2-IPM to regulate gene expression. acs.org Such tools enable the real-time monitoring of 2-IPM concentrations within the cell, providing invaluable data on metabolic dynamics in response to genetic or environmental changes.

Other advanced analytical techniques are also being explored for in vivo applications. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a highly sensitive, radiation-free method for characterizing the pharmacokinetics and metabolism of molecular probes. nih.gov While not yet applied directly to (2S)-2-isopropylmalate, its ability to detect stable isotopes with high sensitivity presents a promising avenue for future in vivo tracer studies to map metabolic fluxes through the leucine pathway with high precision. nih.gov The development of hydrogel coatings may also improve the longevity and stability of implantable biosensors for long-term in vivo monitoring. harvard.edubiorxiv.org

Biotechnological Applications and Engineering of (2S)-2-isopropylmalate(2-) Pathways for Amino Acid Production

The biosynthetic pathway that produces (2S)-2-isopropylmalate(2-) is a prime target for metabolic engineering to overproduce L-leucine, an essential amino acid with wide applications in the food, feed, and pharmaceutical industries. nih.govoup.com The primary production hosts for this purpose are the bacteria Escherichia coli and Corynebacterium glutamicum. nih.gov

Detailed Research Findings:

A key strategy for enhancing L-leucine production is to overcome the natural feedback inhibition of the first committed enzyme in the pathway, α-isopropylmalate synthase (IPMS), which is encoded by the leuA gene. oup.com L-leucine allosterically inhibits this enzyme, tightly controlling its own synthesis. Researchers have engineered feedback-resistant variants of IPMS, often by introducing specific amino acid substitutions, to eliminate this bottleneck. nih.gov

Other successful engineering strategies focus on increasing the supply of the direct precursors for (2S)-2-isopropylmalate synthesis: α-ketoisovalerate and acetyl-CoA. oup.comoup.comnih.gov This is achieved by:

Overexpressing upstream pathway enzymes: Enhancing the expression of enzymes in the valine biosynthesis pathway increases the pool of α-ketoisovalerate. oup.com

Deleting competing pathways: Deleting genes for pathways that consume pyruvate (B1213749) and acetyl-CoA, such as those for lactate (B86563) or alanine (B10760859) production, redirects these precursors towards leucine synthesis. oup.com

Enhancing export: Overexpressing specific exporter proteins can facilitate the secretion of L-leucine from the cell, preventing intracellular accumulation that could cause feedback inhibition or toxicity. nih.gov

These combined strategies have led to significant improvements in L-leucine production, with engineered strains achieving high titers in fed-batch fermentations.

Table 1: Examples of Metabolic Engineering Strategies for L-leucine Production

| Organism | Key Engineering Modifications | Reported L-leucine Titer (g/L) | Reference |

|---|---|---|---|

| Corynebacterium glutamicum | Down-regulated alanine aminotransferase (alaT); Overexpressed leuA and ilvBNC operon. | 28.47 | oup.com |

| Escherichia coli | CRISPR-associated transposase engineering to upregulate leuA, leuCD, leuB, and bcd. | 0.57 | mdpi.com |

| Corynebacterium glutamicum | Inactivated ilvE; Overexpressed aspB and a putative aminotransferase (ybgE). | 20.81 | mdpi.com |

| Escherichia coli | Overexpressed feedback-resistant IPMS and AHAS; Enriched pyruvate/acetyl-CoA pools; Improved redox flux; Enhanced export. | 63.29 | nih.gov |

Q & A

Q. Table 1. Key Kinetic Parameters of IPMS Homologs

| Source Organism | Km (Acetyl-CoA) | kcat (s⁻¹) | Reference |

|---|---|---|---|

| Thermus thermophilus HB27 (IPMS1) | 0.12 mM | 4.8 | |

| Thermus thermophilus HB27 (IPMS2) | 0.07 mM | 3.2 | |

| Saccharomyces cerevisiae | 0.25 mM | 2.1 |

Q. Table 2. Synthetic Routes for (2S)-2-Isopropylmalate(2-)

| Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Enzymatic (IPMS + ATP) | 85–90 | >99 |

| Organocatalytic Asymmetric Synthesis | 60–70 | 85–90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.